molecular formula C14H17N3O4S B11498808 ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetylcarbamate

ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetylcarbamate

Cat. No.: B11498808
M. Wt: 323.37 g/mol
InChI Key: FBXMCYKFOJUCNQ-UHFFFAOYSA-N
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Description

ETHYL N-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}CARBAMATE: is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}CARBAMATE typically involves multiple steps, starting from the preparation of the benzimidazole core. The general synthetic route includes:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Thioether Formation: The thioether linkage is formed by reacting the benzimidazole derivative with a suitable thiol compound.

    Acetylation: The acetyl group is introduced using acetic anhydride or acetyl chloride.

    Carbamate Formation: Finally, the carbamate group is introduced by reacting the intermediate with ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl or aryl halides, bases like potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

    Hydrolysis: Amines, carboxylic acids.

Scientific Research Applications

ETHYL N-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}CARBAMATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL N-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}CARBAMATE involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The thioether and carbamate groups may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

ETHYL N-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}CARBAMATE can be compared with other benzimidazole derivatives:

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    Mebendazole: An antiparasitic drug with a similar benzimidazole core.

    Albendazole: Another antiparasitic agent with a benzimidazole structure.

    Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.

Uniqueness

The uniqueness of ETHYL N-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}CARBAMATE lies in its specific functional groups, which may confer unique biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

ethyl N-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]carbamate

InChI

InChI=1S/C14H17N3O4S/c1-3-20-9-5-6-10-11(7-9)16-13(15-10)22-8-12(18)17-14(19)21-4-2/h5-7H,3-4,8H2,1-2H3,(H,15,16)(H,17,18,19)

InChI Key

FBXMCYKFOJUCNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC(=O)OCC

Origin of Product

United States

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